molecular formula C11H10Cl2N4O2 B15297041 methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15297041
M. Wt: 301.13 g/mol
InChI Key: KGPPIEKYDJLPLF-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cycloaddition reaction with methyl propiolate under copper(I) catalysis to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and acetonitrile are frequently used, and reactions are typically carried out under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, phenyl derivatives from reduction, and various substituted triazoles from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring is known to interact with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
  • Propyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-19-11(18)9-10(14)17(16-15-9)5-6-3-2-4-7(12)8(6)13/h2-4H,5,14H2,1H3

InChI Key

KGPPIEKYDJLPLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

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